![molecular formula C14H16N4OS B1438889 2-(3-氨基-4H-噻吩并[3,4-c]吡唑-2(6H)-基)-N-苄基乙酰胺 CAS No. 1105190-58-6](/img/structure/B1438889.png)
2-(3-氨基-4H-噻吩并[3,4-c]吡唑-2(6H)-基)-N-苄基乙酰胺
描述
科学研究应用
合成与抗肿瘤评价:Hamama 等人(2013 年) 的一项研究重点合成新的 N-取代-2-氨基-1,3,4-噻二唑并评价其抗肿瘤和抗氧化活性。一些化合物表现出有希望的结果,表明在癌症治疗中具有潜在的应用。
稠合分离唑类和 N-杂芳基衍生物的开发:El Azab 和 Elkanzi(2014 年) 的研究涉及从噻吩并[d]嘧啶合成新化合物,从而开发出具有潜在药用应用的各种衍生物。
级联亚胺化/分子内脱羧偶联:Pandey 等人(2013 年) 的一项研究描述了一种合成 3H-吡唑并[3,4-c]异喹啉和噻吩并[3,2-c]异喹啉的方法,表明这些化合物在合成化学中的多功能性。
新型杂环化合物的合成:Abdel Fattah 等人(2007 年)对合成各种杂环化合物进行了研究,包括噻吩并[2,3-b]吡啶和吡啶并[3',2':4,5]噻吩并[3,2-d]嘧啶的衍生物,表明在药物化学中具有广泛的潜在应用 (Abdel Fattah、Elneairy 和 Gad-Elkareem,2007)。
N-(噻吩并[2,3-b]吡啶-3-基)氰基乙酰胺的环化:Chigorina 等人(2019 年)探索了 3-氨基噻吩并[2,3-b]吡啶-2-羧酸酯的反应,产生了各种环化产物。本研究突出了这些化合物在合成不同杂环中的化学多功能性 (Chigorina、Bespalov 和 Dotsenko,2019)。
氨基-噻吩并[2,3–c]吡唑和氨基-噻吩并[2,3–b]吡咯的合成:Gewald 等人(1995 年)的研究描述了噻吩并[2,3–c]吡唑和噻吩并[2,3–b]吡咯的合成,扩大了对这些化合物的合成和潜在应用的理解 (Gewald、Rennert、Schindler 和 Schäfer,1995)。
噻吩并[2,3-b]-噻吩衍生物的合成:Mabkhot 等人(2010 年)的一项研究重点合成含有噻吩-[2,3-b]噻吩部分的双衍生物,证明了该化合物在开发具有材料科学潜在应用的新衍生物中的用途 (Mabkhot、Kheder 和 Al-Majid,2010)。
未来方向
The synthesis of bioactive heterocycles like pyranopyrazoles has attracted the interest of medicinal and organic chemists due to their biological and medicinal properties . Future research could focus on the synthesis of “2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide” and its derivatives, and their potential applications in medicine and other fields.
作用机制
Target of Action
The primary target of 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide is Glycogen Synthase Kinase 3β (GSK-3β) . GSK-3β is a proline-directed serine/threonine kinase that plays a crucial role in the pathology of Alzheimer’s disease (AD) by catalyzing the hyperphosphorylation of tau protein .
Mode of Action
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide interacts with GSK-3β, inhibiting its activity. This inhibition results in a decrease in the phosphorylation of tau protein . The compound has been shown to have an IC50 of 3.1nM in vitro, indicating a potent inhibitory effect on GSK-3β .
Biochemical Pathways
The inhibition of GSK-3β affects the pathway involving tau protein hyperphosphorylation. Hyperphosphorylated tau is a key concern in the pathogenesis of AD, as it leads to the formation of neurofibrillary tangles (NFTs) in the neocortex . These NFTs are associated with the collapse of neural circuits and cognitive decline .
Result of Action
The inhibition of GSK-3β by 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide leads to a decrease in the phosphorylation of tau at Ser396 in a dose-dependent manner . Additionally, the compound effectively increases the expressions of β-catenin, GAP43, N-myc, and MAP-2, and promotes the differentiated neuronal neurite outgrowth . These molecular and cellular effects could potentially contribute to the treatment of AD.
生化分析
Biochemical Properties
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide plays a significant role in biochemical reactions, particularly as an inhibitor of glycogen synthase kinase 3 beta. Glycogen synthase kinase 3 beta is a serine/threonine kinase involved in various cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. The compound interacts with glycogen synthase kinase 3 beta by binding to its active site, thereby inhibiting its activity. This interaction is crucial as it prevents the hyperphosphorylation of tau protein, which is implicated in Alzheimer’s disease .
Cellular Effects
The effects of 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide on cellular processes are profound. In neuronal cells, the compound has been shown to promote neurite outgrowth and enhance cell viability. This is achieved through the inhibition of glycogen synthase kinase 3 beta, leading to increased levels of beta-catenin and decreased levels of phosphorylated tau protein . Additionally, the compound influences cell signaling pathways, such as the Wnt signaling pathway, which is crucial for cell proliferation and differentiation.
Molecular Mechanism
At the molecular level, 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide exerts its effects primarily through the inhibition of glycogen synthase kinase 3 beta. The compound binds to the ATP-binding pocket of glycogen synthase kinase 3 beta, preventing its phosphorylation activity. This inhibition leads to a cascade of downstream effects, including the stabilization of beta-catenin and the reduction of tau protein phosphorylation . These molecular interactions are pivotal in modulating cellular processes and preventing neurodegenerative changes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to the compound results in sustained inhibition of glycogen synthase kinase 3 beta activity and prolonged neuroprotective effects
Dosage Effects in Animal Models
The effects of 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits glycogen synthase kinase 3 beta without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide is metabolized primarily in the liver through cytochrome P450 enzymes. The compound undergoes hydroxylation and subsequent conjugation reactions, leading to the formation of water-soluble metabolites that are excreted via the kidneys . The interaction with cytochrome P450 enzymes also suggests potential drug-drug interactions that need to be considered in therapeutic applications.
Transport and Distribution
Within cells and tissues, 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide is transported and distributed through passive diffusion and active transport mechanisms. The compound interacts with various transporters and binding proteins, facilitating its uptake and accumulation in target tissues . The distribution pattern is influenced by factors such as tissue perfusion and the presence of specific transporters.
Subcellular Localization
The subcellular localization of 2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-benzylacetamide is primarily in the cytoplasm, where it interacts with glycogen synthase kinase 3 beta. The compound does not possess specific targeting signals or post-translational modifications that direct it to other cellular compartments . Its cytoplasmic localization is essential for its inhibitory activity on glycogen synthase kinase 3 beta and subsequent cellular effects.
属性
IUPAC Name |
2-(3-amino-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-benzylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c15-14-11-8-20-9-12(11)17-18(14)7-13(19)16-6-10-4-2-1-3-5-10/h1-5H,6-9,15H2,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBCVCAHIRBJBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。